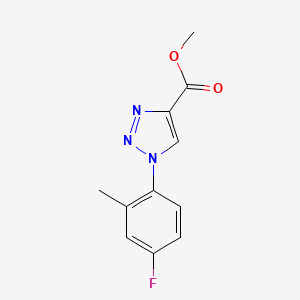

methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:

Starting Materials: The synthesis begins with 4-fluoro-2-methylphenylamine and ethyl acetoacetate.

Formation of Hydrazone: The amine reacts with ethyl acetoacetate to form a hydrazone intermediate under acidic conditions.

Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as copper(I) iodide, to form the triazole ring.

Esterification: The resulting triazole compound is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

Oxidation: 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Reduction: 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-methanol.

Substitution: Various substituted triazoles depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

The triazole ring is a significant pharmacophore in medicinal chemistry, and compounds like methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate are being investigated for their potential as therapeutic agents.

Antifungal Activity

Triazoles are well-known for their antifungal properties. Research has shown that derivatives of triazoles can inhibit the growth of various fungal pathogens. This compound has been studied for its effectiveness against resistant strains of fungi, making it a candidate for developing new antifungal therapies .

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The specific substitution patterns in this compound may enhance its selectivity and potency against certain cancer types .

Case Study: Synthesis and Evaluation

A study synthesized a series of triazole derivatives including this compound and evaluated their biological activities. The results showed promising anticancer effects in vitro against human cancer cell lines .

Agricultural Science

In agricultural applications, triazoles are commonly used as fungicides. The compound's structure suggests potential efficacy in protecting crops from fungal diseases.

Fungicidal Activity

This compound has shown potential as a fungicide due to its ability to disrupt fungal cell membranes. Field trials have indicated that it can effectively control various plant pathogens while exhibiting low toxicity to non-target organisms .

Case Study: Field Trials

Field studies conducted on crops treated with this compound demonstrated a significant reduction in fungal infections compared to untreated controls. This suggests its viability as an environmentally friendly alternative to traditional fungicides .

Material Science

The unique properties of this compound make it suitable for applications in material science.

Polymer Chemistry

Triazole-containing polymers have been explored for their thermal stability and mechanical properties. This compound can be incorporated into polymer matrices to enhance performance characteristics such as flame retardancy and mechanical strength .

Case Study: Polymer Synthesis

Research focused on synthesizing polymer composites using this compound as a monomer showed improved tensile strength and thermal stability compared to traditional polymers .

Mécanisme D'action

The mechanism of action of methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity to these targets, while the triazole ring provides stability and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

- Methyl 1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

- Methyl 1-(4-iodo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the fluoro group, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in applications requiring high specificity and stability.

Activité Biologique

Methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, including potential therapeutic applications and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Properties

- Molecular Formula : C10H8FN3O2

- Molecular Weight : 207.20 g/mol

- CAS Number : 124731-80-1

The compound features a triazole ring, which is known for its role in various pharmacological activities. The presence of a fluorine atom and a methyl group on the phenyl ring contributes to its unique chemical behavior.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including this compound, as anticancer agents. For instance, triazole analogs have been shown to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Triazoles can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. This was observed in studies where triazole derivatives induced significant G2/M phase cell cycle arrest in breast cancer cell lines (e.g., MCF-7) .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 52 | MCF-7 |

| Compound B | 74 | MDA-MB-231 |

Anti-inflammatory Properties

Triazole compounds are also being investigated for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common pathway through which these compounds exert their anti-inflammatory activity. Although specific data on this compound is limited, related triazole compounds have demonstrated promising results in inhibiting COX enzymes .

Enzyme Inhibition

Triazoles have shown potential as inhibitors of various enzymes involved in metabolic pathways:

- Butyrylcholinesterase (BuChE) : Some triazole derivatives have exhibited potent BuChE inhibitory activity with IC50 values as low as 0.13 µM, indicating their potential in treating neurodegenerative diseases .

Case Studies

A review of literature reveals several case studies focusing on the biological evaluation of triazole derivatives:

-

Study on Antiproliferative Activity :

- Researchers synthesized several triazole derivatives and evaluated their antiproliferative effects against breast cancer cell lines.

- Findings indicated that modifications on the triazole ring significantly influenced biological activity.

- Structure–Activity Relationship (SAR) :

Propriétés

IUPAC Name |

methyl 1-(4-fluoro-2-methylphenyl)triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-7-5-8(12)3-4-10(7)15-6-9(13-14-15)11(16)17-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNVOVIQOAYTNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2C=C(N=N2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.